

An In-depth Technical Guide to Docosyl Dodecanoate as a Wax Monoester

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Compound of Interest

Compound Name: Docosyl dodecanoate

Cat. No.: B1587897

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl dodecanoate, also known as behenyl laurate, is a saturated wax monoester with the chemical formula $C_{34}H_{68}O_2$.^[1] It is formed through the esterification of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid). As a long-chain fatty acid ester, **docosyl dodecanoate** possesses properties that make it a compound of interest for various applications, including as a potential excipient in pharmaceutical formulations and drug delivery systems. Its waxy nature, high molecular weight, and lipophilicity are key characteristics that can be leveraged in the design of controlled-release drug products and other advanced delivery platforms.

This technical guide provides a comprehensive overview of **docosyl dodecanoate**, focusing on its synthesis, physicochemical characterization, and potential applications in the pharmaceutical sciences. Detailed experimental protocols and data are presented to assist researchers in their exploration of this wax monoester.

Physicochemical Properties

A summary of the key physicochemical properties of **docosyl dodecanoate** is presented in Table 1. These properties are essential for understanding its behavior in various formulation and delivery contexts.

Property	Value	Reference
Chemical Formula	C34H68O2	[1]
Molecular Weight	508.90 g/mol	[1]
CAS Number	42231-82-3	[1]
Appearance	Waxy solid	Inferred from similar long-chain esters
Boiling Point	528.4 ± 18.0 °C (Predicted)	[1]
Density	0.857 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Insoluble in water; Soluble in organic solvents like hexane.	Inferred from general properties of wax esters

Synthesis of Docosyl Dodecanoate

Docosyl dodecanoate is synthesized via the esterification of dodecanoic acid and docosanol. Enzymatic synthesis using lipases is a preferred method due to its mild reaction conditions and high specificity, which minimizes the formation of byproducts.

Enzymatic Synthesis Workflow

The general workflow for the lipase-catalyzed synthesis of **docosyl dodecanoate** is depicted in the following diagram.

Figure 1. General workflow for the enzymatic synthesis of **docosyl dodecanoate**.

Detailed Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a representative method based on general procedures for the enzymatic synthesis of wax esters.[2][3][4][5] Optimization of parameters may be required for specific applications.

Materials:

- Dodecanoic acid (Lauric acid)
- Docosanol (Behenyl alcohol)
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Hexane (or other suitable organic solvent)
- Ethanol
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate

Equipment:

- Reaction vessel (e.g., round-bottom flask) with a condenser
- Heating mantle with magnetic stirrer
- Rotary evaporator
- Filtration apparatus
- Crystallization dish

Procedure:

- **Reactant Preparation:** In a reaction vessel, dissolve equimolar amounts of dodecanoic acid and docosanol in a suitable volume of hexane. A molar ratio of acid to alcohol of 1:1 is a common starting point, though optimization may be necessary.[1]
- **Enzymatic Reaction:** Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-10% (w/w) of the total substrate weight.[3]
- **Incubation:** Heat the reaction mixture to a temperature of 40-60°C with continuous stirring. The optimal temperature will depend on the specific lipase used.[3] The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography

(GC) to determine the extent of ester formation. Reaction times can range from several hours to over 24 hours.[3]

- **Enzyme Removal:** Once the reaction has reached the desired conversion, cool the mixture to room temperature and separate the immobilized enzyme by filtration. The enzyme can often be washed with solvent and reused.
- **Product Purification:**
 - The filtrate, containing the **docosyl dodecanoate**, unreacted substrates, and solvent, is concentrated using a rotary evaporator.
 - To remove unreacted fatty acids, the residue can be washed with a saturated sodium carbonate solution.
 - To remove unreacted fatty alcohol, the product can be washed with ethanol.
 - The purified **docosyl dodecanoate** is then dissolved in a minimal amount of hot hexane and allowed to cool slowly to induce crystallization.
 - The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Characterization of Docosyl Dodecanoate

Thorough characterization is crucial to confirm the identity, purity, and physical properties of the synthesized **docosyl dodecanoate**. The following are key analytical techniques employed for this purpose.

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of **docosyl dodecanoate**.

Figure 2. Analytical workflow for the characterization of **docosyl dodecanoate**.

Experimental Protocols and Expected Data

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Protocol: A small amount of the purified **docosyl dodecanoate** is placed on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} .
- Expected Data: The FTIR spectrum will confirm the presence of the ester functional group. Key characteristic peaks are summarized in Table 2.

Wavenumber (cm^{-1})	Vibration	Functional Group
~1740	C=O stretch	Ester
~1170	C-O stretch	Ester
2916, 2848	C-H stretch	Aliphatic CH ₂
1472, 1462	C-H bend	Aliphatic CH ₂

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Protocol: A dilute solution of **docosyl dodecanoate** in a suitable solvent (e.g., hexane) is injected into the GC-MS system. The GC is equipped with a capillary column suitable for high-boiling point compounds. The mass spectrometer is operated in electron ionization (EI) mode.
- Expected Data: The gas chromatogram will show a single major peak, indicating the purity of the compound. The mass spectrum will provide information about the molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ at m/z 508.9 should be observable, although it may be of low intensity. Characteristic fragment ions would arise from cleavage of the ester bond and fragmentation of the long alkyl chains.

4.2.3. Differential Scanning Calorimetry (DSC)

- Protocol: A small, accurately weighed sample of **docosyl dodecanoate** is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature.

- **Expected Data:** The DSC thermogram will show an endothermic peak corresponding to the melting of the wax ester. The onset and peak temperatures of this transition provide the melting range and melting point, respectively. The area under the peak corresponds to the enthalpy of fusion.

Potential Applications in Drug Development

While specific studies on **docosyl dodecanoate** in drug delivery are limited, its properties as a long-chain wax monoester suggest several potential applications. These are largely inferred from the known uses of similar lipid-based excipients in pharmaceutical formulations.[6]

Role as a Pharmaceutical Excipient

The potential roles of **docosyl dodecanoate** in pharmaceutical formulations are outlined in the following diagram.

Figure 3. Potential applications of **docosyl dodecanoate** in drug delivery.

- **Sustained-Release Matrix Former:** In oral solid dosage forms, **docosyl dodecanoate** can be used to form a waxy matrix that controls the release of the active pharmaceutical ingredient (API). The drug would be dispersed within the lipid matrix, and its release would be governed by diffusion and/or erosion of the matrix.
- **Component of Lipid Nanoparticles:** **Docosyl dodecanoate** could serve as a solid lipid in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[7] These nanoparticle systems are promising for enhancing the oral bioavailability of poorly water-soluble drugs and for targeted drug delivery.
- **Topical and Transdermal Delivery:** Its emollient and occlusive properties make it suitable for use in topical and transdermal formulations, where it can enhance skin hydration and potentially modulate drug penetration.
- **Taste Masking:** The waxy nature of **docosyl dodecanoate** could be utilized to encapsulate bitter APIs, thereby improving the palatability of oral formulations.

Safety and Regulatory Considerations

The safety of long-chain fatty acid esters is generally considered to be high, with low oral toxicity and minimal skin irritation.[8] However, for any new pharmaceutical excipient, a thorough safety and toxicity evaluation is required. This would include studies on acute and chronic toxicity, genotoxicity, and biocompatibility. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the qualification of new excipients.

Conclusion

Docosyl dodecanoate is a wax monoester with physicochemical properties that suggest its potential utility in pharmaceutical sciences, particularly in the field of drug delivery. While specific research on this compound is not extensive, the general understanding of lipid-based excipients provides a strong basis for its exploration in applications such as sustained-release formulations, lipid nanoparticles, and topical delivery systems. The experimental protocols and characterization data presented in this guide are intended to facilitate further research and development of **docosyl dodecanoate** for innovative drug delivery solutions. Further studies are warranted to fully elucidate its performance in various drug delivery platforms and to establish a comprehensive safety profile for its use as a pharmaceutical excipient.

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